Ethyl 4-((4-((6-acetamidobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
説明
特性
IUPAC Name |
ethyl 4-[4-[(6-acetamido-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6S2/c1-3-34-23(31)27-10-12-28(13-11-27)36(32,33)18-7-4-16(5-8-18)21(30)26-22-25-19-9-6-17(24-15(2)29)14-20(19)35-22/h4-9,14H,3,10-13H2,1-2H3,(H,24,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJENLKSXHWQYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 4-((4-((6-acetamidobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its intricate molecular structure, which includes a piperazine ring, sulfonamide linkage, and a benzo[d]thiazole moiety. Its molecular formula is C22H24N4O4S, and it possesses a molecular weight of approximately 448.52 g/mol. The presence of various functional groups contributes to its diverse biological activities.
Research indicates that compounds with similar structures often interact with specific biological targets, such as protein kinases involved in cellular signaling pathways. For instance:
- Target Interaction : Ethyl 4-((4-((6-acetamidobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate likely interacts with c-Met and VEGFR-2 kinases, which are crucial in regulating cell growth, survival, and angiogenesis.
- Biochemical Pathways : By inhibiting these kinases, the compound may disrupt pathways associated with tumor growth and metastasis, leading to potential anticancer effects.
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For example:
- In Vitro Studies : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. It appears to induce apoptosis through the activation of intrinsic pathways related to mitochondrial dysfunction .
Anti-inflammatory Effects
Ethyl 4-((4-((6-acetamidobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has also been evaluated for its anti-inflammatory properties:
- Mechanism : The compound may reduce inflammatory cytokine production by inhibiting NF-kB signaling pathways, which are often upregulated during inflammatory responses .
Case Studies and Research Findings
A summary of relevant studies highlights the biological activity of this compound:
Pharmacokinetics
Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics and moderate bioavailability. In silico modeling has been used to predict its pharmacokinetic profile, indicating good permeability across biological membranes.
科学的研究の応用
Structural Features
The compound consists of several notable structural components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, commonly found in numerous bioactive compounds.
- Benzo[d]thiazole Moiety : A fused benzene and thiazole ring that is often associated with antimicrobial and anticancer activities.
- Sulfonamide Group : Known for its antibacterial properties, this group enhances the compound's pharmacological profile.
Biological Activities
Research indicates that compounds similar to Ethyl 4-((4-((6-acetamidobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibit a range of biological activities:
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
- Piperazine derivatives have shown promise as FAAH inhibitors, which are crucial in regulating lipid signaling pathways involved in pain and inflammation .
-
Antimicrobial Properties :
- Compounds containing benzo[d]thiazole and sulfonamide functionalities have been reported to possess antimicrobial effects, potentially making this compound useful in treating infections .
-
Anti-inflammatory Potential :
- The structural characteristics suggest that it may be effective in managing inflammatory conditions, indicating its potential as an analgesic .
化学反応の分析
Hydrolysis Reactions
The compound undergoes hydrolysis at three critical sites:
Key findings :
-
Ester hydrolysis proceeds quantitatively at 60–80°C, yielding a carboxylate salt suitable for further derivatization.
-
The acetamido group demonstrates selective hydrolysis to an amine under acidic conditions (pH < 2), while basic conditions (pH > 12) cleave the amide bond entirely.
Nucleophilic Substitution Reactions
The sulfonyl and piperazine groups are prime targets for nucleophilic substitution:
Mechanistic insights :
-
The sulfonyl group acts as an electron-deficient center, facilitating nucleophilic attack by amines to form stable sulfonamides.
-
Piperazine’s secondary amines undergo alkylation or acylation to modulate steric and electronic properties.
Coupling Reactions
The carbamoyl and acetamido groups enable conjugation with other molecules:
Notable outcomes :
-
DCC-mediated coupling retains stereochemical integrity at the carbamoyl group.
-
Suzuki reactions require anhydrous conditions to prevent acetamido hydrolysis .
Functional Group Transformations
Additional modifications enhance utility in medicinal chemistry:
| Transformation | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Reduction of amide | LiAlH₄ | THF, reflux | Amine derivative | |
| Oxidation of thiazole | m-CPBA | CHCl₃, 0°C | Thiazole N-oxide (enhanced electrophilicity) |
Stability Under Pharmacological Conditions
Critical for drug development:
| Condition | Effect | Half-Life | Source |
|---|---|---|---|
| pH 1.2 (gastric) | Partial ester hydrolysis (20–30% in 2 h) | 4.1 h | |
| pH 7.4 (plasma) | Stable ester; slow piperazine N-dealkylation | >24 h |
類似化合物との比較
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Coupling of 6-acetamidobenzo[d]thiazol-2-amine with 4-carbamoylphenylsulfonyl chloride to form the core benzothiazole-carbamoyl-sulfonyl intermediate.
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination. Ethyl piperazine-1-carboxylate derivatives (e.g., tert-butyl-protected intermediates) are common precursors .
- Step 3: Deprotection (e.g., Boc removal using trifluoroacetic acid) and final esterification .
Key Intermediates: - 4-((6-Acetamidobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonyl chloride.
- tert-Butyl-protected piperazine intermediates for controlled reactivity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR confirm structural integrity, particularly the benzothiazole, sulfonyl, and piperazine moieties. For example, -NMR peaks at δ 8.2–8.6 ppm indicate aromatic protons adjacent to electron-withdrawing groups .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M+H] signals) with <2 ppm error .
- HPLC-PDA: Assesses purity (>95% required for pharmacological studies) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (similar to structurally related sulfonyl-piperazine compounds) .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., trifluoroacetic acid during Boc deprotection) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. How can synthetic yield be optimized for the piperazine coupling step?
Methodological Answer:
- Catalytic Systems: Use Pd(OAc)/Xantphos for Buchwald-Hartwig amination (75–85% yield) under inert atmospheres .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution kinetics .
- Temperature Control: Reactions at 80–100°C improve conversion rates without side-product formation .
Q. What strategies identify and mitigate byproducts during sulfonylation?
Methodological Answer:
Q. How is the compound evaluated for biological activity in target validation studies?
Methodological Answer:
- In Vitro Assays: Screen against kinase or protease targets (e.g., COX-2 inhibition for anti-inflammatory potential) using fluorescence polarization or ELISA .
- Structure-Activity Relationship (SAR): Modify the acetamido or piperazine groups to assess binding affinity changes. For example, morpholine analogs show altered selectivity .
Q. What computational methods predict the compound’s binding mode to therapeutic targets?
Methodological Answer:
Q. How does pH affect the compound’s stability in aqueous buffers?
Methodological Answer:
Q. What functionalization strategies enhance selectivity for specific receptor subtypes?
Methodological Answer:
Q. How are contradictory bioactivity data resolved across independent studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
